molecular formula C9H6BrF2N3 B2534810 1-(2-Bromophenyl)-4-(difluoromethyl)triazole CAS No. 2248350-54-9

1-(2-Bromophenyl)-4-(difluoromethyl)triazole

Cat. No.: B2534810
CAS No.: 2248350-54-9
M. Wt: 274.069
InChI Key: RDXDRKVROJIFHJ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-(difluoromethyl)triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-4-(difluoromethyl)triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylhydrazine with difluoromethyl ketone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete cyclization.

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-(difluoromethyl)triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the bromophenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the difluoromethyl group, converting it into a difluoromethyl alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is facilitated by the presence of a suitable catalyst, such as palladium on carbon, and typically occurs under mild conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-4-(difluoromethyl)triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-(difluoromethyl)triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-(difluoromethyl)triazole can be compared with other similar compounds, such as:

    1-(2-Bromophenyl)-1H-1,2,3-triazole: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.

    1-(2-Fluorophenyl)-4-(difluoromethyl)triazole:

    1-(2-Bromophenyl)-4-(trifluoromethyl)triazole: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly impact the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(difluoromethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N3/c10-6-3-1-2-4-8(6)15-5-7(9(11)12)13-14-15/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXDRKVROJIFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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